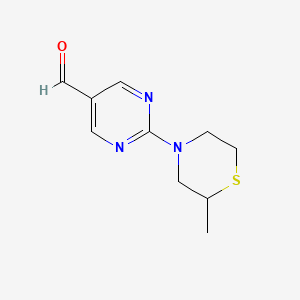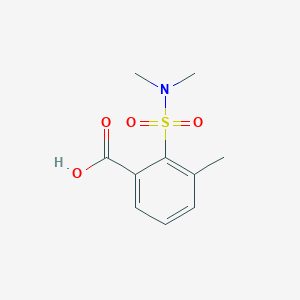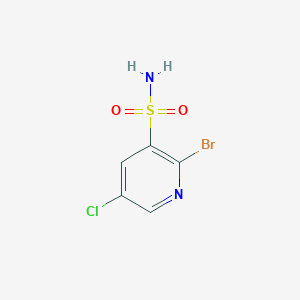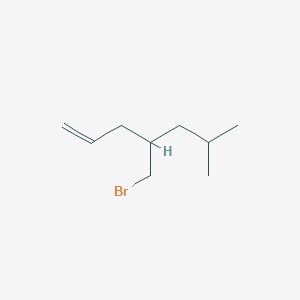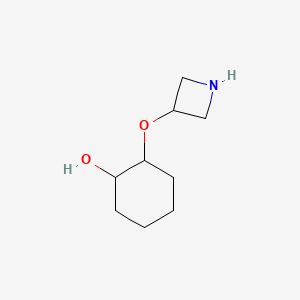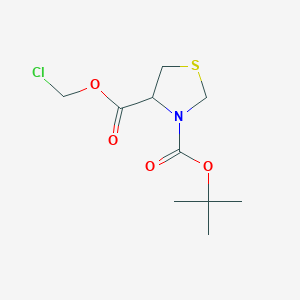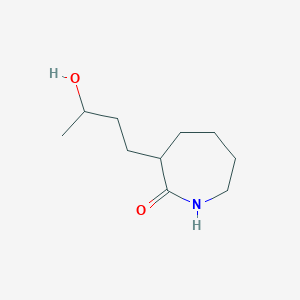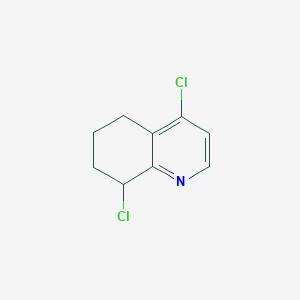
4,8-Dichloro-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the quinoline ring, and a partially saturated ring structure due to the tetrahydro configuration. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,8-dichloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
4,8-Dichloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 8th positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form fully saturated compounds.
Cyclization and Ring-Opening Reactions: The compound can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline compound with additional functional groups .
科学的研究の応用
4,8-Dichloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Chemistry: It is employed in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
5,6,7,8-Tetrahydroquinoline: Lacks chlorine substituents and is used in the synthesis of various heterocyclic compounds.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group at the 8th position and is used in medicinal chemistry.
Uniqueness
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in medicinal and industrial chemistry make it a valuable compound in scientific research .
特性
分子式 |
C9H9Cl2N |
|---|---|
分子量 |
202.08 g/mol |
IUPAC名 |
4,8-dichloro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2 |
InChIキー |
YOAZSHTZGSTAET-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC=CC(=C2C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


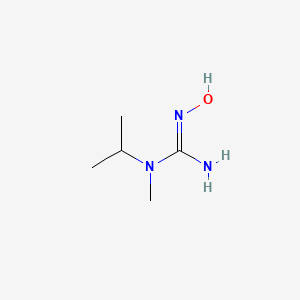
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
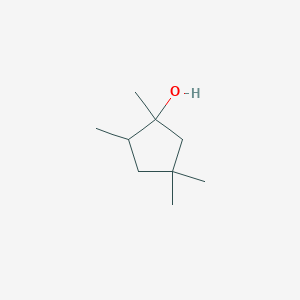
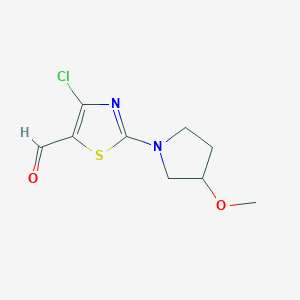
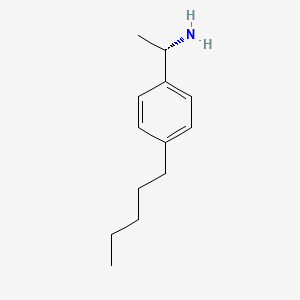
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
